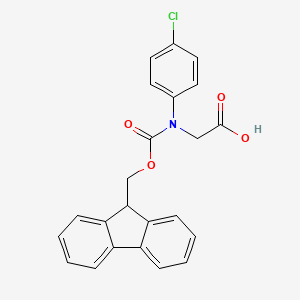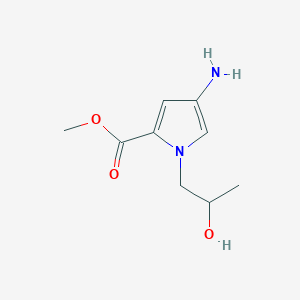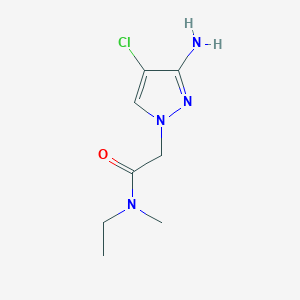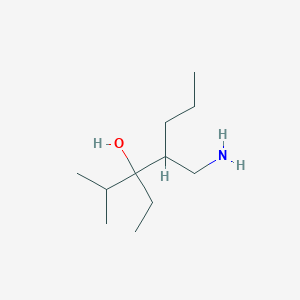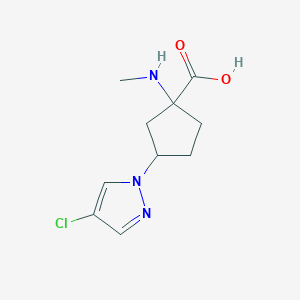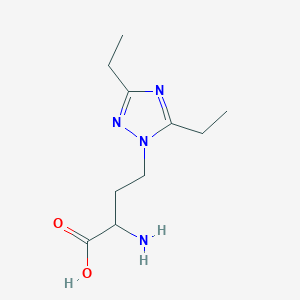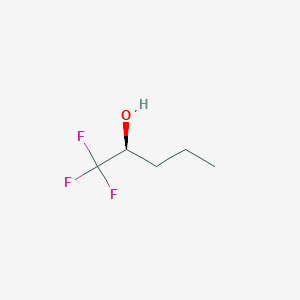
(2S)-1,1,1-trifluoropentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,1,1-trifluoropentan-2-ol is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a pentanol chain. This compound is of interest due to its unique chemical properties, which are influenced by the trifluoromethyl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1-trifluoropentan-2-ol typically involves the introduction of the trifluoromethyl group into a pentanol backbone. One common method is the reduction of 1,1,1-trifluoropentan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the ketone precursor. The process is conducted under high pressure and temperature to achieve high yields and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1,1-trifluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 1,1,1-trifluoropentan-2-one.
Reduction: 1,1,1-trifluoropentane.
Substitution: 1,1,1-trifluoropentyl chloride.
Scientific Research Applications
(2S)-1,1,1-trifluoropentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, especially in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1,1,1-trifluoropentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoropropan-2-ol: A shorter chain analog with similar chemical properties but different biological activity.
1,1,1-trifluorobutan-2-ol: Another analog with a four-carbon chain, used in similar applications but with distinct reactivity.
1,1,1-trifluorohexan-2-ol:
Uniqueness
(2S)-1,1,1-trifluoropentan-2-ol is unique due to its specific chain length and stereochemistry, which confer distinct reactivity and interaction profiles compared to its analogs. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H9F3O |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoropentan-2-ol |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
JSXJROCLUIYGSE-BYPYZUCNSA-N |
Isomeric SMILES |
CCC[C@@H](C(F)(F)F)O |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


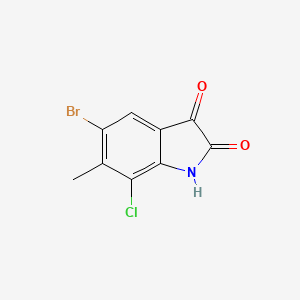
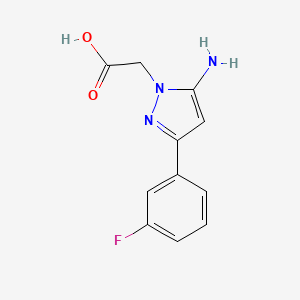

![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
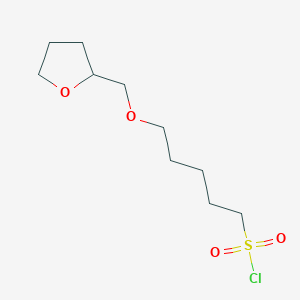
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
